molecular formula C7H3Cl2F3O2S B6321148 3,4-Dichloro-1-(trifluoromethylsulfonyl)benzene;  98% CAS No. 672-55-9

3,4-Dichloro-1-(trifluoromethylsulfonyl)benzene; 98%

Cat. No. B6321148
CAS RN: 672-55-9
M. Wt: 279.06 g/mol
InChI Key: HEBGDAQEBUBEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The direct synthesis of aryl triflones, such as DTB, is achieved through the trifluoromethanesulfonylation of benzynes . The trifluoromethanesulfonyl group, one of the fluorinated functional groups, is a highly electron-negative and mild lipophilic substituent . Aryl triflones have high potential in the synthesis of bioactive compounds and specialty materials . The treatment of 2-(trimethylsilyl)aryl trifluoromethanesulfonates with cesium fluoride in the presence of 15-crown-5 generated benzynes, which reacted with sodium trifluoromethanesulfinate followed by protonation with t BuOH under heating conditions, provided aryl triflones in moderated to good yields .


Molecular Structure Analysis

The molecular structure of DTB consists of a benzene ring with two chlorine atoms and one trifluoromethylsulfonyl group attached to it. The trifluoromethanesulfonyl group is a stronger electron-withdrawing group than trifluoromethyl (CF3), making it highly electron-negative .


Chemical Reactions Analysis

The trifluoromethanesulfonylation of unsymmetrical benzyne precursors proceeds smoothly to furnish corresponding aryl triflones in good yields with good to high regioselectivities . The balance of polarization of electric charge as well as steric hindrance of the benzyne intermediates are central factors to control the outcome of regioselectivity .


Physical And Chemical Properties Analysis

DTB is a chemical compound with a molecular formula of C7H3Cl2F3O2S and a molecular weight of 279.06 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available from the current search results.

Scientific Research Applications

Catalyst in Synthesis

3,4-Dichloro-1-(trifluoromethylsulfonyl)benzene is utilized in the synthesis of organic compounds. For instance, it has been used in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages like excellent yields and eco-friendly conditions (Karimi-Jaberi et al., 2012).

Acid Behavior in Low-Dielectric Media

Research has examined its behavior as a strong acid in solvents like benzene and chlorinated hydrocarbons. It has been found to exhibit different reactions with water in these media compared to similar acids (Stoyanov et al., 2004).

Formylation of Benzenes

A silver trifluoromethanesulfonate (AgOTf)-promoted formylation of benzenes has been developed using 3,4-Dichloro-1-(trifluoromethylsulfonyl)benzene, achieving formylation of substituted benzenes under mild conditions without affecting protecting groups (Ohsawa et al., 2013).

Proton Exchange Membrane in Fuel Cells

This compound has been used in the preparation of proton exchange membranes for fuel cell applications. It played a role in the preparation of locally and densely sulfonated poly(ether sulfone)s, which showed efficient proton conduction (Matsumoto et al., 2009).

Photocatalyst in Organic Synthesis

1,3,5-Tri(10H-phenothiazin-10-yl)benzene (3PTZ) has been used as a metal-free and recyclable photocatalyst for the functionalization of C(sp2)-H bonds, utilizing compounds like 3,4-Dichloro-1-(trifluoromethylsulfonyl)benzene (Zhou et al., 2022).

Safety and Hazards

The safety data sheet for similar compounds suggests that they can be harmful if swallowed, in contact with skin, or if inhaled . They may cause severe burns to skin and eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The unique properties of DTB make it a promising compound for future research, particularly in the synthesis of bioactive compounds and specialty materials . The replacement of CF3–arene moieties in existing biologically active molecules and functional materials with CF3SO2–arenes is a potential strategy to improve and/or alter the stability and log P values of the original compounds .

properties

IUPAC Name

1,2-dichloro-4-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-5-2-1-4(3-6(5)9)15(13,14)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBGDAQEBUBEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695714
Record name 1,2-Dichloro-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-trifluoromethansulfonylbenzene

CAS RN

672-55-9
Record name 1,2-Dichloro-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.